molecular formula C9H11BrN2 B596487 3-Bromo-8-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine CAS No. 1211524-49-0

3-Bromo-8-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine

Cat. No.: B596487
CAS No.: 1211524-49-0
M. Wt: 227.105
InChI Key: SAUNBSOLPMRRHH-UHFFFAOYSA-N
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Description

3-Bromo-8-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family This compound is characterized by a bromine atom at the third position and a methyl group at the eighth position on the naphthyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-8-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine typically involves the bromination of 8-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process often includes steps such as cyclization, bromination, and purification to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-8-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding naphthyridine oxides or reduction to form dihydro derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically under basic conditions.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride are commonly employed.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted naphthyridines can be formed.

    Oxidation Products: Naphthyridine oxides.

    Reduction Products: Dihydro derivatives of the naphthyridine ring.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-8-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine is unique due to the presence of both a bromine atom and a methyl group, which confer distinct reactivity and potential biological activity. These substituents can enhance its interactions with specific molecular targets, making it a valuable compound in medicinal chemistry and organic synthesis .

Properties

IUPAC Name

3-bromo-8-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2/c1-6-3-11-4-7-2-8(10)5-12-9(6)7/h2,5-6,11H,3-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAUNBSOLPMRRHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCC2=C1N=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90744769
Record name 3-Bromo-8-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90744769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211524-49-0
Record name 3-Bromo-8-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90744769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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